molecular formula C6H6Cl2N2O2S B1299255 2,5-Dichlorobenzenesulfonohydrazide CAS No. 6775-66-2

2,5-Dichlorobenzenesulfonohydrazide

Cat. No.: B1299255
CAS No.: 6775-66-2
M. Wt: 241.09 g/mol
InChI Key: NPNJLPUAEPWAIT-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenesulfonohydrazide is a useful research compound. Its molecular formula is C6H6Cl2N2O2S and its molecular weight is 241.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,5-Dichlorobenzenesulfonohydrazide is involved in the synthesis of various heterocyclic compounds. For instance, it plays a role in forming pyrazole, oxadiazole, and oxadiazine derivatives, which are significant in pharmaceutical and materials chemistry. These compounds have diverse applications ranging from medicinal chemistry to the development of new materials (Hassan et al., 2005).

Polymer Synthesis

In the field of polymer science, this compound contributes to the synthesis of polythiophenes and polyphenylenes. The effects of solvent and monomer structure on Ni(0)-catalyzed polymerization of related compounds have been explored, showing its potential in creating high-performance polymers (Hagberg et al., 2004).

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used in chromogenic systems for measuring substances like hydrogen peroxide. This application is crucial in clinical chemistry for direct enzymic assays of various biochemical markers (Fossati & Prencipe, 2010).

Environmental Studies

Environmental studies have utilized this compound in examining exposure levels of related compounds in humans. Studies measuring metabolites of related dichlorobenzenes in human urine and blood provide insights into environmental exposure and potential health risks (Hill et al., 1995).

Molecular Structure and Properties

Research on the molecular structure and properties of compounds related to this compound, such as crystallographic and computational studies, has been conducted to understand their chemical behavior. These studies are fundamental for the development of new chemical entities with specific properties (Seth et al., 2015).

Development of Sensors

This compound-related compounds have been used in developing sensors for detecting heavy metals, showcasing its utility in environmental monitoring and public health (Asiri et al., 2018).

Safety and Hazards

The safety data sheet for 2,5-Dichlorobenzenesulfonohydrazide indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

2,5-dichlorobenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2S/c7-4-1-2-5(8)6(3-4)13(11,12)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNJLPUAEPWAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366187
Record name 2,5-dichlorobenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6775-66-2
Record name 2,5-dichlorobenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DICHLOROBENZENESULFONIC HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.